molecular formula C17H25N3O2 B267463 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Numéro de catalogue B267463
Poids moléculaire: 303.4 g/mol
Clé InChI: CIAINEXVBSCLNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mécanisme D'action

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves the inhibition of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the pathogenesis of neurodegenerative disorders and viral infections. By inhibiting CK2, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide disrupts these cellular processes, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the prevention of neuronal death in neurodegenerative disorders. In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins (3,4). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK1/2, leading to the inhibition of cell growth and survival (5,6). In animal models of neurodegenerative disorders, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival (7). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).

Avantages Et Limitations Des Expériences En Laboratoire

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This specificity also allows for the identification of CK2-dependent signaling pathways and the development of targeted therapies for diseases in which CK2 is overexpressed. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which may lead to improved clinical outcomes. However, one limitation is its potential toxicity, as CK2 is involved in the regulation of various cellular processes. Another limitation is its limited bioavailability, as 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is rapidly metabolized in vivo and has a short half-life (10).

Orientations Futures

There are several future directions for the research and development of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. One direction is the identification of biomarkers for CK2 activity in various diseases, which may allow for the development of personalized therapies for patients with CK2-overexpressing tumors or neurodegenerative disorders. Another direction is the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. In addition, the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide with other targeted therapies or immunotherapies may lead to improved clinical outcomes in cancer patients. Finally, the potential use of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as an antiviral agent for the treatment of HIV-1 and HCV infections warrants further investigation.
In conclusion, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CK2, leading to the disruption of cellular processes involved in cell growth, differentiation, and apoptosis. 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the potential of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as a therapeutic agent and to identify new directions for its development.

Méthodes De Synthèse

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with cyclohexylamine to form 2-(cyclohexylamino)-5-nitrobenzoic acid, which is then reacted with isopropylamine to form 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been described in detail in several publications (1,2).

Applications De Recherche Scientifique

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (3,4). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (5,6). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects in animal models of Parkinson's disease (7). Furthermore, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have antiviral activity against several viruses, including HIV-1 and HCV (8,9).

Propriétés

Nom du produit

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Formule moléculaire

C17H25N3O2

Poids moléculaire

303.4 g/mol

Nom IUPAC

3-(cyclohexylcarbamoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)18-16(21)13-7-6-10-15(11-13)20-17(22)19-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)

Clé InChI

CIAINEXVBSCLNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

SMILES canonique

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.